1-(4-Chlorophenyl)guanidine

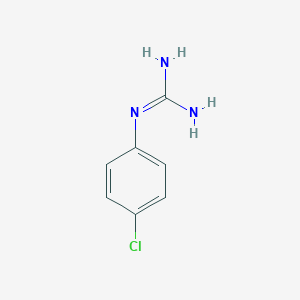

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJNJAJDBNFVCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374034 |

Source

|

| Record name | 1-(4-Chlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45964-97-4 |

Source

|

| Record name | 1-(4-Chlorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLOROPHENYL)GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ5KU64Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 1-(4-Chlorophenyl)guanidine

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)guanidine

Introduction

This compound is a substituted guanidine derivative that serves as a critical intermediate and building block in medicinal and synthetic chemistry. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of these properties, grounded in experimental data and predictive models, and outlines detailed protocols for its analysis. The molecule is utilized as a reagent in the synthesis of pyrimidine derivatives, which are being investigated as hSMG-1 inhibitors for potential cancer treatment.[1] It is also explored for its potential as an antibacterial agent and is recognized as an impurity in the manufacturing of Chlorhexidine.[1][2]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all further analysis.

-

Chemical Name: this compound[3]

-

Synonyms: N-(4-Chlorophenyl)guanidine, 2-(4-chlorophenyl)guanidine, p-Chlorophenylguanidine[2][3][4]

The structure consists of a guanidine group attached to a p-chlorinated phenyl ring. This combination of a highly basic guanidinium functional group and a hydrophobic aromatic ring dictates its chemical behavior and physical properties.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below combines experimentally determined values with validated computational predictions.

| Property | Value | Source & Notes |

| Physical Form | Solid, Crystalline Solid | [5][7] |

| Melting Point | 121 °C | [1][2] (For the free base) |

| 237-238 °C | [8] (For the hydrochloride salt) | |

| Boiling Point | 265.6 ± 42.0 °C | [1][2] (Predicted) |

| Density | 1.36 ± 0.1 g/cm³ | [1][2] (Predicted) |

| pKa | 10.67 ± 0.10 | [1][2] (Predicted, for the conjugate acid) |

| Solubility | Low solubility in water.[7] The hydrochloride salt is slightly soluble in Water, Methanol, and DMSO.[8] |

The high basicity, evidenced by the predicted pKa of 10.67, is a hallmark of the guanidine group, which is readily protonated under physiological conditions.[1][2] This property is fundamental to its mechanism of action in biological contexts and its handling during synthesis and purification. The significant difference in melting points between the free base and its hydrochloride salt underscores the importance of specifying the compound's form.[1][2][8]

Analytical Characterization: Methodologies and Insights

Robust analytical methods are paramount for ensuring the purity, identity, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity and concentration of this compound. A reverse-phase method is highly effective, leveraging the compound's aromatic character for retention on a nonpolar stationary phase.

Expert Insight: The choice of a reverse-phase C18 column is logical due to the molecule's moderate polarity.[9] The guanidine group's basicity necessitates the use of an acidic mobile phase modifier, such as phosphoric or formic acid.[10] This suppresses the ionization of silanol groups on the silica-based column, preventing peak tailing and ensuring a sharp, symmetrical peak. Using a buffer, such as potassium dihydrogen phosphate, helps maintain a stable pH for reproducible retention times.[9]

A typical workflow for HPLC analysis is illustrated below.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantitative analysis.

Spectroscopic Techniques (NMR, IR, UV-Vis)

While specific spectral data for this exact molecule is not abundant in public literature, the principles of spectroscopy for structural elucidation are well-established and directly applicable.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would reveal signals corresponding to the aromatic protons on the chlorophenyl ring and the protons on the guanidine nitrogens. The splitting patterns of the aromatic protons would confirm the 1,4- (para) substitution pattern. ¹³C NMR would show distinct peaks for the carbon atoms, with the guanidinium carbon appearing in a characteristic downfield region.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by N-H stretching vibrations from the guanidine group (typically in the 3100-3500 cm⁻¹ region) and C=N stretching. Aromatic C-H and C=C stretching bands, along with a strong C-Cl stretching vibration, would also be present to confirm the key functional groups.[11]

-

UV-Vis Spectroscopy: The presence of the chlorophenyl chromophore makes the compound suitable for UV-Vis analysis. This technique is less useful for detailed structure identification but is highly effective for quantitative analysis in conjunction with HPLC.[9][13]

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a clear rationale for each step.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To quantify the purity of a this compound sample.

Methodology Rationale: This protocol is based on established methods for guanidine-related compounds.[9][10] A C18 column provides excellent retention, while a buffered acidic mobile phase ensures sharp peaks and reproducibility.

Step-by-Step Procedure:

-

Instrumentation: HPLC system with UV-Vis detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Preparation:

-

Prepare a 0.05 M potassium dihydrogen phosphate buffer. Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water.[9]

-

Adjust the pH to 3.5 using orthophosphoric acid. This low pH ensures the guanidine moiety is fully protonated and interacts consistently with the stationary phase.

-

Filter the buffer through a 0.45 µm membrane.

-

The final mobile phase is a 60:40 (v/v) mixture of the pH 3.5 buffer and acetonitrile.[9]

-

Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation.

-

-

Standard Preparation:

-

Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to create a 1000 µg/mL stock solution.

-

Prepare a series of working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution for the calibration curve.

-

-

Sample Preparation:

-

Accurately weigh a sample to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

-

Dissolve in the mobile phase and filter through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C (for improved retention time stability)

-

Detection Wavelength: 254 nm (a common wavelength for aromatic compounds)

-

-

Analysis and Validation:

-

Inject the standards to generate a linear calibration curve (R² > 0.999).

-

Inject the sample in triplicate.

-

Calculate the purity by comparing the sample's peak area to the calibration curve. The system is validated if the retention times are consistent and the standard curve is linear.

-

Protocol: Melting Point Determination

Objective: To verify the identity and purity of this compound via its melting point.

Methodology Rationale: A pure crystalline solid has a sharp, defined melting range. Impurities typically depress and broaden this range.

Caption: Standard workflow for melting point determination.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm.

-

Measurement: Place the tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20°C below the expected melting point (121°C).[1][2]

-

Fine Heating: Decrease the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

-

Validation: A sharp range (e.g., 1-2°C) close to the literature value confirms high purity.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

-

Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4) and may cause skin and eye irritation.[14]

-

Precautionary Statements:

-

Storage Conditions: Store in a cool (2-8°C), dry, and well-ventilated area.[1][2] Keep the container tightly closed and protect from light.[1][2]

Conclusion

This compound is a compound whose utility in pharmaceutical development is directly linked to its distinct physicochemical properties. Its high basicity, moderate polarity, and defined thermal characteristics are key parameters that must be controlled and understood. The analytical protocols detailed in this guide, particularly the robust HPLC method, provide the necessary tools for researchers to ensure the quality and integrity of this important chemical entity in their work. Adherence to strict safety and handling procedures is mandatory to mitigate any potential risks.

References

- 1. N-(4-Chlorophenyl)guanidine CAS#: 45964-97-4 [m.chemicalbook.com]

- 2. 45964-97-4 CAS MSDS (N-(4-Chlorophenyl)guanidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 45964-97-4 | FC64080 [biosynth.com]

- 7. chembk.com [chembk.com]

- 8. 14279-91-5 CAS MSDS (4-CHLOROPHENYLGUANIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. scispace.com [scispace.com]

- 12. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 13. lehigh.edu [lehigh.edu]

- 14. file.bldpharm.com [file.bldpharm.com]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(4-Chlorophenyl)guanidine: Molecular Structure, Weight, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)guanidine is a substituted guanidine derivative of significant interest in medicinal chemistry and pharmacology. The guanidinium group, characterized by its planarity, high basicity, and ability to form multiple hydrogen bonds, is a privileged scaffold in drug design, appearing in a range of natural products and synthetic drugs with diverse biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its molecular structure, molecular weight, and the analytical methodologies crucial for its characterization. We will delve into its synthesis, predicted spectroscopic signatures, and its established roles as a modulator of key biological targets, offering insights for researchers engaged in its study and application.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational dataset for any experimental or computational work.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)guanidine | PubChem |

| CAS Number | 45964-97-4 | [3][4] |

| Molecular Formula | C₇H₈ClN₃ | [3] |

| Molecular Weight | 169.61 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1N=C(N)N)Cl | PubChem |

| InChI Key | ZSJNJAJDBNFVCA-UHFFFAOYSA-N | [3] |

Table 1: Core Molecular Identifiers and Properties of this compound.

Molecular Structure and Conformation

The structure of this compound consists of a central guanidine group attached to a 4-substituted chlorophenyl ring. The guanidinium group is protonated at physiological pH, allowing for resonance delocalization of the positive charge across the three nitrogen atoms. This delocalization results in a planar, highly stable cation that is crucial for its biological interactions.

While a specific X-ray crystal structure for this compound has not been reported in publicly accessible databases, crystallographic studies of related N,N'-substituted guanidines reveal that the bond lengths within the central C-N₃ core are intermediate between single and double bonds, confirming the resonance stabilization.[5] The phenyl ring is expected to have rotational freedom around the C-N bond, although steric hindrance and electronic effects will influence its preferred conformation.

Caption: 2D representation of this compound.

Synthesis Protocol

While various methods exist for the synthesis of guanidines, a common and effective approach for N-aryl guanidines involves the reaction of an amine with a guanylating agent.[6] A plausible and efficient synthesis of this compound hydrochloride can be adapted from the synthesis of its biguanide analogue, 1-(4-chlorophenyl)biguanide.[7] This involves the reaction of 4-chloroaniline with dicyandiamide in the presence of an acid.

Materials:

-

4-Chloroaniline (C₆H₆ClN)

-

Dicyandiamide (C₂H₄N₄)

-

Toluene

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ammonium Hydroxide (NH₄OH) solution

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dicyandiamide (1.0 eq) in toluene.

-

Addition of Amine: Add 4-chloroaniline (1.1 eq) to the solution. Stir the mixture at room temperature for approximately 15-30 minutes.

-

Acidification and Reflux: Add a 1:1 mixture of concentrated HCl and water dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the resulting precipitate (this compound hydrochloride) is collected by filtration.

-

Neutralization and Purification (for free base): To obtain the free base, the hydrochloride salt can be neutralized with a dilute solution of ammonium hydroxide. The solvent is then removed under reduced pressure.

-

Recrystallization: The crude product (either the salt or free base) is washed with water and then recrystallized from ethanol to yield the purified this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Ar-H): The 4-chlorophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the chlorine atom will be deshielded compared to the protons ortho to the guanidino group.

-

Guanidino Protons (N-H): The protons on the guanidino nitrogens are expected to be broad and may exchange with residual water in the solvent. Their chemical shift will be highly dependent on the solvent, concentration, and temperature, typically appearing in a broad range (δ 5.0-8.0 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Guanidinyl Carbon (C=N): The central carbon of the guanidine group is expected to have a characteristic chemical shift in the range of δ 155-160 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.

-

The carbon bearing the chlorine atom (C-Cl) will be in the range of δ 125-135 ppm.

-

The carbons ortho to the chlorine (CH) will appear around δ 128-130 ppm.

-

The carbons meta to the chlorine (CH) will be found around δ 115-125 ppm.

-

The carbon attached to the guanidino nitrogen (C-N) will be in the range of δ 140-150 ppm.

-

FT-IR Spectroscopy (Predicted)

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the guanidinium group.

-

C=N Stretching: A strong absorption band around 1630-1660 cm⁻¹ is characteristic of the C=N stretching vibration of the guanidinium group.[12]

-

N-H Bending: Bending vibrations for the N-H groups are expected around 1550-1620 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

-

C-Cl Stretching: A characteristic absorption in the fingerprint region, typically around 1000-1100 cm⁻¹, for the C-Cl bond.

Pharmacological Significance and Mechanism of Action

Phenylguanidine derivatives are recognized for their interaction with several important biological targets. This compound, in particular, has been investigated for its role as an inhibitor of urokinase and a modulator of acid-sensing ion channels (ASICs).

Urokinase Inhibition

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in tissue remodeling, and its overexpression is linked to tumor invasion and metastasis.[13][14][15][16] Phenylguanidines act as competitive inhibitors of urokinase.[1][17] The positively charged guanidinium group mimics the side chain of arginine, the natural substrate for urokinase, allowing it to bind to the S1 specificity pocket of the enzyme, which contains a key aspartic acid residue (Asp189).[13][14] The 4-chlorophenyl moiety can then form additional interactions within the active site, contributing to the binding affinity and selectivity. Quantitative structure-activity relationship (QSAR) studies on substituted phenylguanidines have shown that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency.[17][18][19]

Caption: Mechanism of urokinase inhibition by this compound.

Modulation of Acid-Sensing Ion Channel 3 (ASIC3)

Acid-sensing ion channels (ASICs) are proton-gated sodium channels involved in pain perception, particularly in response to ischemia and inflammation.[20][21] this compound has been identified as a positive allosteric modulator of ASIC3. It enhances the channel's sensitivity to protons and can reverse the effects of desensitization.[20][21] The guanidine moiety is a common feature among ASIC modulators, and the hydrophobic chlorophenyl group likely contributes to its interaction with the channel protein.[21][22][23] This modulation of ASIC3 presents a potential avenue for the development of novel analgesics.

Conclusion

This compound is a molecule with a well-defined structure and molecular weight, whose synthesis is achievable through established chemical routes. While direct experimental spectroscopic data is sparse, a combination of theoretical prediction and analysis of related compounds provides a robust framework for its characterization. Its significance for drug development professionals is underscored by its demonstrated activity as a urokinase inhibitor and an ASIC3 modulator. The insights provided in this guide serve as a valuable technical resource for researchers working with this compound, facilitating its synthesis, characterization, and further investigation into its promising pharmacological applications.

References

- 1. (4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Guanidine synthesis [organic-chemistry.org]

- 7. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. scispace.com [scispace.com]

- 11. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hydrophobic Amines and Their Guanidine Analogues Modulate Activation and Desensitization of ASIC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Subtype-specific Modulation of Acid-sensing Ion Channel (ASIC) Function by 2-Guanidine-4-methylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1-(4-Chlorophenyl)guanidine in various solvents

An In-depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)guanidine for Pharmaceutical Development

Introduction

This compound is a substituted guanidine that serves as a key intermediate in the synthesis of various compounds, including pharmacologically active agents like chlorhexidine and proguanil. Understanding its solubility is a cornerstone of successful drug development and formulation. Solubility dictates a compound's bioavailability, manufacturability, and the feasibility of different dosage forms. This guide provides a comprehensive overview of the physicochemical properties, theoretical solubility principles, and practical experimental methodologies for determining the solubility of this compound, tailored for researchers and drug development professionals.

Physicochemical Characterization: The Blueprint for Solubility Behavior

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. For this compound, the key characteristics of both the free base and its common hydrochloride salt are summarized below. The presence of the basic guanidine group is the most critical feature, predicting a strong dependence of solubility on pH.

| Property | This compound (Free Base) | This compound HCl (Salt) | Significance for Solubility |

| Chemical Structure |  |  (protonated) (protonated) | The aromatic ring imparts hydrophobicity, while the guanidine group is highly polar and basic. |

| Molecular Formula | C₇H₈ClN₃[1][2][3] | C₇H₈ClN₃·HCl[4] | Defines the elemental composition and molar mass. |

| Molecular Weight | 169.61 g/mol [1][2][3] | 206.07 g/mol [4] | Higher molecular weight can sometimes correlate with lower solubility. |

| pKa (Predicted) | 10.67 ± 0.10[5] | Not Applicable | As a strong base (high pKa), it will be >99% protonated and ionized at physiological pH (~7.4), drastically increasing aqueous solubility. |

| Melting Point | 121 °C[5] | ~240 °C (for a related biguanide HCl)[6] | High melting point suggests strong crystal lattice energy, which must be overcome for dissolution, potentially lowering solubility. |

| Appearance | Solid[1] | White Crystalline Powder[7] | Physical form is important for handling during solubility experiments. |

Theoretical Principles of Solubility

Solubility is not a single value but a dynamic equilibrium that is influenced by both the compound's intrinsic properties and the experimental conditions.

Thermodynamic vs. Kinetic Solubility

In drug discovery, two types of solubility are commonly measured:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[8] It is a critical parameter for biopharmaceutical classification (BCS) and formulation development. The "shake-flask" method is the gold-standard for its determination.[8][9][10]

-

Kinetic Solubility: This measures the concentration at which a compound, dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, begins to precipitate.[8] It is a high-throughput screening method used in early discovery to quickly assess structure-solubility relationships.[8][9]

This guide focuses on thermodynamic solubility, which provides the definitive data required for later-stage development.

The Critical Role of pH

For an ionizable compound like this compound, pH is the most dominant factor influencing its aqueous solubility. As a base, it accepts a proton to form a charged (ionized) conjugate acid.

B + H₂O ⇌ BH⁺ + OH⁻ (Solid, less soluble) ⇌ (In solution, more soluble)

The relationship between pH, pKa, and the ratio of ionized to unionized forms is described by the Henderson-Hasselbalch equation . The key takeaway is that at pH values more than two units below the pKa (i.e., pH < 8.67), the compound will be predominantly in its highly soluble, ionized (protonated) form.[8][11] Conversely, at pH values above the pKa, the insoluble, neutral free base will dominate.

Caption: Relationship between pH and the ionization state of a basic compound.

Solubility Profile of this compound

| Solvent | Form | Solubility | Source |

| Water | Hydrochloride Salt | Soluble to 100 mM | [4] |

| Water | Free Base | Low / Poorly Soluble | [7] (Inferred) |

| DMSO | Free Base (related cyanoguanidine) | Slightly Soluble | [12] |

| Methanol | Free Base (related cyanoguanidine) | Slightly Soluble | [12] |

Expert Insight: The high aqueous solubility of the hydrochloride salt (100 mM is equivalent to ~20.6 mg/mL) is entirely consistent with its high pKa.[4] This demonstrates that for aqueous formulations, using the salt form is the most effective strategy. The free base is expected to have very low intrinsic solubility in water due to the hydrophobic chlorophenyl group.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for measuring equilibrium solubility, a self-validating system essential for regulatory submissions and robust formulation development.[9][10]

Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology

-

Materials & Preparation:

-

This compound (or its HCl salt).

-

Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol).

-

Glass vials with screw caps.

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PVDF).

-

Calibrated analytical balance.

-

HPLC system for analysis.

-

-

Experimental Procedure:

-

Step 2.1: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 5-10 mg of compound per 1 mL of solvent.

-

Causality: Using excess solid ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[9]

-

-

Step 2.2: Add a precise volume of the desired solvent to each vial.

-

Step 2.3: Seal the vials tightly to prevent solvent evaporation.

-

Step 2.4: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period, typically 24 to 48 hours.

-

Causality: This extended agitation time allows the system to reach thermodynamic equilibrium between the dissolved and solid states. The time required should be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[11]

-

-

Step 2.5: After equilibration, remove the vials and allow them to stand briefly. Visually confirm that excess solid is still present.

-

Step 2.6: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step.

-

Method A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Method B: Filter the solution using a chemically compatible syringe filter (e.g., 0.22 µm PVDF). The filter material must be validated to ensure it does not adsorb the compound.[8]

-

-

Step 2.7: Carefully aspirate a known volume of the clear supernatant.

-

Step 2.8: Dilute the supernatant with the mobile phase used for analysis to bring the concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of the diluted supernatant using a validated analytical method, such as the HPLC-UV protocol described in the next section.

-

Calculate the original solubility value, accounting for the dilution factor. Report the result in standard units (e.g., mg/mL, µM).

-

Protocol for Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is required to accurately measure the compound's concentration in the saturated solution. High-Performance Liquid Chromatography with UV detection is well-suited for this purpose due to the chromophore present in this compound.[13][14]

Step-by-Step Methodology

-

Instrumentation & Reagents:

-

Chromatographic Conditions (Example):

-

Mobile Phase: 60:40 (v/v) mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5) and acetonitrile.[13]

-

Causality: The buffered aqueous phase controls the ionization state of the compound on the column, while the organic modifier (acetonitrile) controls retention time. A C18 column is chosen for its versatility in retaining moderately polar compounds.[13]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: ~240 nm (A UV scan should be performed to determine the wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

-

-

Calibration and Quantification:

-

Step 3.1: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in the mobile phase.[13]

-

Step 3.2: Create a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[13]

-

Step 3.3: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate linearity with a correlation coefficient (r²) of ≥ 0.999.[13]

-

Step 3.4: Inject the diluted samples from the solubility experiment and determine their concentration from the calibration curve.

-

Step 3.5: Apply the dilution factor to calculate the final solubility.

-

Conclusion

The solubility of this compound is fundamentally governed by its nature as a strong base. The free base form exhibits low intrinsic aqueous solubility, a critical consideration for non-aqueous formulations or synthesis schemes. In contrast, its hydrochloride salt is highly soluble in water, making it the preferred form for aqueous-based applications and formulations.[4] This guide provides the theoretical framework and validated, practical protocols for researchers to accurately determine the thermodynamic solubility of this compound, ensuring robust and reliable data for advancing drug development and formulation projects.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [precision.fda.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. 45964-97-4 CAS MSDS (N-(4-Chlorophenyl)guanidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-(4-CHLOROPHENYL)BIGUANIDE HYDROCHLORIDE CAS#: 4022-81-5 [amp.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)guanidine Hydrochloride

This guide provides a comprehensive overview of the synthesis of 1-(4-Chlorophenyl)guanidine hydrochloride, a key intermediate in the production of several pharmacologically significant compounds, most notably the antimalarial drug chlorproguanil. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Applications

This compound and its hydrochloride salt are crucial building blocks in medicinal chemistry. The guanidine moiety is a prominent feature in numerous natural products and synthetic drugs, recognized for its biological activity. The primary application of this compound hydrochloride lies in its role as a precursor to biguanide antimalarials like chlorproguanil.[1][2] Chlorproguanil functions by inhibiting the enzyme dihydrofolate reductase in malaria parasites, thereby disrupting DNA synthesis and preventing parasite reproduction.[2][3] The presence of the 4-chlorophenyl group is a critical structural feature that contributes to the molecule's therapeutic efficacy.

Synthetic Pathways and Mechanistic Insights

The principal and most industrially viable method for synthesizing this compound hydrochloride involves the reaction of 4-chloroaniline with a guanylating agent. The most common and cost-effective guanylating agent for this purpose is dicyandiamide (cyanoguanidine).

Reaction of 4-Chloroaniline with Dicyandiamide

This synthesis is typically a two-stage process. The first stage involves the formation of 1-(4-chlorophenyl)biguanide, which is subsequently converted to the desired guanidine derivative.[4]

Reaction Scheme:

Mechanism:

The synthesis proceeds through the nucleophilic addition of the amino group of 4-chloroaniline to one of the nitrile carbons of dicyandiamide. The reaction is acid-catalyzed, with hydrochloric acid serving a dual purpose: it protonates the dicyandiamide, making it more susceptible to nucleophilic attack, and it forms the hydrochloride salt of the final product, which often aids in its purification through crystallization.

The causality behind this choice of reactants lies in their ready availability and relatively low cost. 4-chloroaniline is a common industrial chemical, and dicyandiamide is a widely used reagent in the synthesis of guanidines and related compounds.[5][6]

Experimental Protocol: A Validated Approach

This section details a robust and reproducible protocol for the laboratory-scale synthesis of this compound hydrochloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 4-Chloroaniline | 127.57 | 12.76 g | 0.1 | >99% |

| Dicyandiamide | 84.08 | 8.41 g | 0.1 | >98% |

| Concentrated HCl | 36.46 | ~10 mL | ~0.12 | 37% |

| Toluene | - | 100 mL | - | Anhydrous |

| Ethanol | - | As needed | - | 95% |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloroaniline (12.76 g, 0.1 mol) and toluene (100 mL). Stir the mixture at room temperature until the 4-chloroaniline is completely dissolved.

-

Addition of Dicyandiamide: Add dicyandiamide (8.41 g, 0.1 mol) to the solution.

-

Acidification: Slowly add concentrated hydrochloric acid (~10 mL) dropwise from the dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed, and the temperature should be monitored.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of 1-(4-chlorophenyl)biguanide hydrochloride will form.[4]

-

Filtration and Washing: Filter the precipitate under vacuum and wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

-

Conversion to this compound hydrochloride (if biguanide is isolated first): While the direct synthesis often yields the desired product, if the biguanide is the primary product, it can be hydrolyzed under acidic conditions to yield this compound. However, the direct one-pot synthesis described here is generally preferred for its efficiency.

-

Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain pure this compound hydrochloride as a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key chemical transformation and the overall experimental workflow.

Reaction Mechanism

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]

- 4. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 6. Guanidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Introduction: The Enduring Significance of the Guanidinium Moiety

An In-depth Technical Guide to the Synthetic Routes of Substituted Guanidine Compounds

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology.[1] Its conjugate acid, the guanidinium cation, is protonated over a wide physiological pH range due to the remarkable resonance stabilization of its positive charge, giving it a pKa of approximately 13.6.[2][3] This persistent positive charge is fundamental to the biological activity of numerous compounds, enabling crucial molecular interactions, such as binding to carboxylates and phosphates in enzymes and receptors.[3][4]

Found in the amino acid arginine, as well as a vast array of natural products like saxitoxin and tetrodotoxin, the guanidine motif is a privileged scaffold in drug design.[1][5] Synthetic guanidine-containing molecules have demonstrated a broad spectrum of therapeutic activities, including antiviral, antimicrobial, and anticancer properties.[6][7] Consequently, the development of efficient, versatile, and scalable synthetic methods to access structurally diverse guanidines is of paramount importance for researchers in drug development.[1][8]

This guide provides a comprehensive overview of the core synthetic strategies for preparing substituted guanidines, focusing on the causality behind methodological choices, field-proven protocols, and modern catalytic advancements.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of substituted guanidines can be broadly categorized into two main approaches: the construction of the guanidine core, typically through the guanylation of an amine, and the modification of a pre-existing guanidine scaffold. The former is by far the more common and versatile strategy.

A. The Guanylation of Amines: Building the Core

The addition of an amine nucleophile to an electrophilic "guanidinylating agent" is the most prevalent method for synthesizing substituted guanidines. The choice of reagent is critical and depends on the nucleophilicity of the amine, the desired substitution pattern, and the presence of other functional groups.

The conversion of thioureas to guanidines is a classical and reliable method. The core principle involves activating the thiourea to make the central carbon more electrophilic, facilitating attack by an amine.

-

Activation via S-Methylation: A common strategy is to first S-methylate a protected thiourea (e.g., N,N′-di-Boc-thiourea) to form a highly reactive S-methylisothiourea intermediate. This intermediate has a good leaving group (methylthiol) and readily reacts with primary and secondary amines.[9]

-

Desulfurization/Activation Reagents: Various reagents can activate thioureas directly for reaction with amines.

-

Heavy Metal Salts: Historically, thiophilic metal salts like mercury(II) chloride (HgCl₂) were used, but their toxicity and the generation of hazardous waste have led to their decline.[6][10]

-

Modern Reagents: More environmentally benign and operationally simple reagents are now preferred.

-

Cyanuric Chloride (TCT): TCT provides an excellent, metal-free alternative to HgCl₂ for activating di-Boc-thiourea, proceeding with high yields and avoiding heavy-metal waste.[6][10]

-

Mukaiyama's Reagent: 2-Chloro-1-methylpyridinium iodide efficiently promotes the guanylation of amines using thioureas.[11][12]

-

Burgess Reagent: This reagent facilitates a mild conversion of carbamate-protected thioureas into the corresponding protected guanidines.[13]

-

-

The general workflow for amine guanylation highlights the central role of activating a precursor to facilitate nucleophilic attack.

Caption: General workflow for the synthesis of substituted guanidines via amine guanylation.

The addition of amines to carbodiimides is a highly atom-economical route to N,N',N''-trisubstituted guanidines, as no atoms are lost in the reaction.[14]

-

Direct Addition: While aliphatic amines can add to carbodiimides directly, the reaction often requires harsh conditions and gives moderate yields. Less nucleophilic aromatic amines typically fail to react without assistance.[14]

-

Catalytic Guanylation: The development of catalytic methods has transformed this approach into a mild and highly efficient strategy. Various metal catalysts activate either the amine N-H bond or the carbodiimide, lowering the energy barrier for the addition.[15][16]

-

Lanthanide Catalysts: Ytterbium triflate (Yb(OTf)₃) and simple lanthanide amides are highly effective catalysts for the addition of a wide range of amines to carbodiimides, often under solvent-free conditions.[10][14]

-

Copper Catalysts: Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a rapid synthesis of trisubstituted N-aryl guanidines.[10]

-

The mechanism often involves coordination of the metal to the carbodiimide, increasing its electrophilicity, followed by nucleophilic attack from the amine.[15]

A variety of stable, crystalline guanylating agents based on amidine derivatives have been developed for their ease of handling and high reactivity.

-

Pyrazole-1-carboxamidines: Reagents such as 1H-Pyrazole-1-carboxamidine hydrochloride and its protected variants (e.g., N,N′-di-Boc-1H-pyrazole-1-carboxamidine, "Goodman's reagent") are highly effective for the guanylation of primary and secondary amines.[8][10]

-

N-Acylguanidines: Palladium-catalyzed carbonylation/amination sequences using cyanamide and aryl halides can produce N-acylguanidines in a one-pot multicomponent reaction.[10]

-

N,N'-di-Boc-N''-triflylguanidine: This powerful reagent is particularly valuable for guanidinylating challenging substrates, including sterically hindered or electron-deficient amines.[4][8] The triflyl group (CF₃SO₂) is an exceptional leaving group, rendering the central carbon highly electrophilic and reactive even toward weak nucleophiles.[17][18]

The mechanism for the reaction of an amine with an activated thiourea often proceeds through a carbodiimide intermediate.

Caption: Mechanism of guanidine synthesis from an activated thiourea precursor.

B. Protecting Group Strategies: Taming Reactivity

The high basicity and nucleophilicity of the guanidine group often necessitate the use of protecting groups during multi-step syntheses to prevent unwanted side reactions.[8][19] The choice of protecting group is dictated by the overall synthetic plan, requiring orthogonality with other protecting groups in the molecule.

-

Boc (tert-Butoxycarbonyl): The most common protecting group. It is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA).[6][8]

-

Cbz (Benzyloxycarbonyl): Stable to acidic conditions used to remove Boc groups, Cbz is typically cleaved by hydrogenolysis.[4][9]

-

TFA (Trifluoroacetyl): This group is unique in that it is cleaved under mild basic conditions (e.g., aqueous ammonia), making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[20][21]

This orthogonality is critical in complex syntheses, such as solid-phase peptide synthesis, allowing for the selective deprotection of different functional groups at various stages.[21]

C. Solid-Phase Synthesis of Guanidines

Adapting guanylation reactions to solid-phase synthesis (SPS) is crucial for generating libraries of guanidine-containing compounds for high-throughput screening.[22] In SPS, the substrate is attached to a polymer resin, and excess reagents and byproducts are simply washed away after each reaction step, greatly simplifying purification.[22][23] Many solution-phase guanylation methods, particularly those using powerful reagents like N,N′-di-Boc-N′′-triflylguanidine or those involving silver-mediated activation of thioureas, have been successfully adapted for use on solid supports.[17][24][25]

Comparative Overview of Common Guanylation Reagents

The selection of a guanylation reagent is a critical decision in the synthetic design process. The following table summarizes key features of several widely used reagent classes.

| Reagent Class | Common Examples | Activating Agent | Typical Substrates | Key Advantages & Considerations |

| Thioureas | N,N′-di-Boc-thiourea | TCT, HgCl₂, Burgess Reagent | Primary & Secondary Amines | Reliable, versatile; requires activation, can generate waste (older methods).[6][10][13] |

| S-Methylisothioureas | N,N′-di-Boc-S-methylisothiourea | Pre-activated | Primary & Secondary Amines | Highly reactive, good yields; byproduct (MeSH) is volatile and odorous.[9] |

| Carbodiimides | DCC, EDC | Metal Catalysts (e.g., Yb(OTf)₃) | Primary & Secondary Amines | Atom-economical; uncatalyzed reaction is often slow and requires harsh conditions.[10][14] |

| Pyrazole-1-carboxamidines | Goodman's Reagent | Pre-activated | Primary & Secondary Amines | Stable, crystalline solids, easy to handle, good for a range of amines.[8][10] |

| Triflylguanidines | N,N′-di-Boc-N′′-triflylguanidine | Pre-activated (Tf₂O) | Hindered/Unreactive Amines | Extremely reactive, effective for difficult substrates; can be moisture-sensitive.[4][8] |

Experimental Protocol: Guanylation of Benzylamine using TCT-Activated Di-Boc-Thiourea

This protocol is adapted from a mild, inexpensive, and environmentally conscious procedure that avoids the use of heavy metals.[6]

Objective: To synthesize N,N′-Di-Boc-N′′-benzylguanidine from benzylamine.

Materials:

-

N,N′-bis(tert-butoxycarbonyl)thiourea

-

Cyanuric Chloride (TCT)

-

Benzylamine

-

N-Methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred solution of N,N′-bis(tert-butoxycarbonyl)thiourea (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar), add cyanuric chloride (0.33 mmol) in one portion.

-

Stir the resulting suspension at room temperature for 1 hour. The formation of a white precipitate (melamine) will be observed.

-

Add N-methylmorpholine (2.2 mmol), benzylamine (1.1 mmol), and a catalytic amount of DMAP (0.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane-EtOAc gradient) to yield the pure N,N′-Di-Boc-N′′-benzylguanidine.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FTIR: To identify characteristic functional group vibrations (e.g., N-H, C=N).[7]

Conclusion

The synthesis of substituted guanidines is a mature yet continuously evolving field. While classical methods based on thiourea and carbodiimide precursors remain staples, modern advancements have prioritized milder conditions, greater functional group tolerance, improved atom economy, and the elimination of toxic reagents.[6][10] The development of powerful guanylating agents and the rise of metal-catalyzed transformations have significantly expanded the scope of accessible guanidine structures.[4][14] For researchers in drug discovery, a thorough understanding of these diverse synthetic routes, coupled with strategic implementation of protecting group and purification strategies, is essential for the successful design and synthesis of novel guanidine-containing therapeutic agents.

References

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Guanidinylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Guanidine synthesis by guanylation [organic-chemistry.org]

- 11. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Guanidine synthesis [organic-chemistry.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]

- 18. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. dspace.mit.edu [dspace.mit.edu]

- 24. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Chlorophenyl)guanidine

Executive Summary

1-(4-Chlorophenyl)guanidine is a small molecule of significant interest due to its distinct and specific interactions with key physiological targets. This guide delineates its primary mechanisms of action, distinguishing it from structurally related biguanide compounds with which it is often confused. The core activities of this compound are twofold: it functions as a potent inhibitor of the urokinase-type plasminogen activator (uPA) and as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[1] This document provides a detailed exploration of these mechanisms, the downstream signaling consequences, relevant experimental protocols for their validation, and a clear differentiation from the antimalarial and antidiabetic biguanides.

Introduction: Defining the Molecule and Its Context

This compound is a derivative of guanidine, a functional group characterized by a central carbon atom bonded to three nitrogen atoms. Its specific chemical identity is crucial, as the addition of a second guanidine group transforms it into a biguanide, a class of compounds with fundamentally different pharmacological profiles.

A significant point of confusion in the literature is the misattribution of the mechanism of action of the antimalarial drug proguanil and its metabolites to this compound. Proguanil is a prodrug and a biguanide . In the liver, it is metabolized to cycloguanil, which is the active compound that inhibits dihydrofolate reductase (DHFR) in malaria parasites.[2][3] Another metabolite of proguanil is 1-(4-chlorophenyl)biguanide.[3] In contrast, this compound itself is not primarily a DHFR inhibitor. Its therapeutic and research applications stem from its effects on entirely different protein targets.

This guide will focus on the two validated primary mechanisms of action for this compound.

Primary Mechanism I: Inhibition of Urokinase-Type Plasminogen Activator (uPA)

A principal and well-documented mechanism of this compound is its potent inhibition of urokinase, also known as urokinase-type plasminogen activator (uPA).[1]

The Urokinase-Plasminogen Activator System

The uPA system is a critical enzymatic cascade involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. Its dysregulation is a hallmark of cancer progression and metastasis. The central reaction is the conversion of the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, degrades various ECM components and activates matrix metalloproteinases (MMPs), further promoting tissue invasion.

Mode of Inhibition and Downstream Consequences

This compound acts as a selective inhibitor of urokinase.[1] By binding to uPA, it prevents the catalytic conversion of plasminogen to plasmin. This blockade has profound downstream effects on cellular behavior, particularly in pathological contexts like cancer:

-

Reduced Plasmin Generation: Direct inhibition of uPA leads to a decrease in active plasmin, curtailing the primary driver of ECM breakdown.

-

Inhibition of Cell Migration and Invasion: By preventing ECM degradation, the compound effectively blocks the pathways necessary for tumor cells to invade surrounding tissues and metastasize.

-

Suppression of Angiogenesis: The uPA system is also implicated in the formation of new blood vessels, a process essential for tumor growth. Inhibition of uPA can therefore exert anti-angiogenic effects.

The signaling pathway is visualized below.

Caption: Inhibition of the uPA pathway by this compound.

Experimental Protocol: In Vitro Urokinase Activity Assay

This protocol outlines a chromogenic assay to validate the inhibitory effect of this compound on uPA activity.

Objective: To quantify the inhibition of uPA-mediated plasminogen activation.

Materials:

-

High-affinity 96-well microplate

-

Recombinant human uPA

-

Human plasminogen

-

Chromogenic plasmin substrate (e.g., S-2251)

-

This compound stock solution (in DMSO or appropriate buffer)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4 with 0.01% Tween-20)

-

Plate reader capable of measuring absorbance at 405 nm

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations for IC50 determination. Include a vehicle control (buffer with DMSO) and a no-enzyme control.

-

Enzyme-Inhibitor Incubation: Add 20 µL of each inhibitor concentration (or control) to the wells of the 96-well plate. Add 20 µL of uPA solution (e.g., 5 nM final concentration) to all wells except the no-enzyme control. Incubate for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add 20 µL of plasminogen solution (e.g., 50 nM final concentration) to all wells.

-

Substrate Addition: Immediately add 20 µL of the chromogenic plasmin substrate S-2251 (e.g., 0.5 mM final concentration).

-

Kinetic Measurement: Place the plate in a pre-warmed (37°C) plate reader. Measure the absorbance at 405 nm every 60 seconds for 30-60 minutes. The rate of color change (Vmax) is proportional to plasmin activity.

-

Data Analysis: Calculate the rate of reaction for each well. Normalize the rates to the vehicle control (100% activity) and the no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Primary Mechanism II: Positive Allosteric Modulation of ASIC3

The second distinct mechanism is the modulation of acid-sensing ion channels (ASICs), specifically acting as a positive allosteric modulator of ASIC3.[1]

Acid-Sensing Ion Channels (ASICs)

ASICs are a family of proton-gated cation channels primarily expressed in the central and peripheral nervous systems. They are activated by a drop in extracellular pH (acidosis), which occurs during various physiological and pathological states, including tissue inflammation, ischemia, and intense synaptic activity. ASIC3 is particularly abundant in sensory neurons and is a key transducer of acid-induced pain.

Mode of Action: Positive Allosteric Modulation

This compound does not activate the ASIC3 channel on its own (it is not an agonist). Instead, it binds to an allosteric site—a location on the protein distinct from the proton-binding (orthosteric) site. This binding event induces a conformational change that increases the channel's sensitivity to protons.[1]

The functional consequences include:

-

Increased pH Sensitivity: The channel activates at a higher pH (i.e., with a smaller drop in pH) than it normally would.

-

Potentiation of Channel Current: For a given acidic stimulus, the magnitude of the ion current (primarily Na+) through the channel is increased.

-

Enhanced Pain Signaling: By sensitizing ASIC3, the compound can amplify the pain signals generated by tissue acidosis, making it a valuable tool for studying pain pathways.

The workflow for investigating this modulation is visualized below.

References

An In-Depth Technical Guide to the Biological Activity of Chlorophenylguanidine Derivatives

Introduction

The guanidine functional group is a cornerstone in medicinal chemistry, renowned for its presence in a vast number of biologically active natural products and synthetic compounds.[1][2] Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH allows for potent interactions with various biological targets. When incorporated into a chlorophenyl scaffold, the resulting chlorophenylguanidine derivatives exhibit a wide spectrum of pharmacological activities, making them a compelling class of molecules for drug discovery and development. This guide provides a comprehensive technical overview of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of chlorophenylguanidine derivatives, tailored for researchers, scientists, and drug development professionals.

Synthetic Approaches to Chlorophenylguanidine Derivatives

The synthesis of chlorophenylguanidine derivatives is typically achieved through a guanylation reaction, where a chlorophenylamine is reacted with a guanylating agent. A common and efficient method involves the use of cyanamide or its derivatives.

Representative Synthesis Protocol: N-(4-chlorophenyl)guanidine

This protocol outlines a general procedure for the synthesis of a simple chlorophenylguanidine derivative.

Materials:

-

4-chloroaniline

-

Cyanamide

-

Toluene

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH4OH)

-

Ethanol

Procedure:

-

To a solution of dicyandiamide (a dimer of cyanamide) in toluene, add 1.1 molar equivalents of 4-chloroaniline.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add a 50:50 mixture of diluted HCl in water dropwise to the reaction mixture.

-

Stir the mixture at reflux for 3 to 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

After completion, neutralize the reaction mixture with a dilute solution of ammonium hydroxide.

-

Remove the solvent under reduced pressure.

-

Wash the resulting residue with water.

-

Recrystallize the crude solid product from ethanol to afford the purified N-(4-chlorophenyl)guanidine.[3]

Caption: General synthesis scheme for N-(4-chlorophenyl)guanidine.

Antimicrobial Activity

Chlorophenylguanidine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The primary mechanism of antimicrobial action for many guanidine-containing compounds, including chlorophenyl derivatives, involves the disruption of the bacterial cell membrane. The positively charged guanidinium group interacts with negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1][4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of chlorophenylguanidine derivatives is influenced by several structural features:

-

Lipophilicity: The lipophilicity of the molecule, influenced by the chlorophenyl group and other substituents, plays a crucial role in its ability to penetrate the bacterial membrane. A balance between hydrophilicity (for initial interaction with the cell surface) and lipophilicity (for membrane disruption) is essential for optimal activity.[1]

-

Position and Number of Chloro Substituents: Dichlorobenzyl derivatives have shown significant potency against Staphylococcus aureus.[4] The position of the chloro group on the phenyl ring can also influence activity, with para-substitution often being favorable.

-

Substituents on the Guanidine Moiety: The nature of other substituents on the guanidine group can modulate the compound's overall physicochemical properties and its interaction with the bacterial membrane.

Antimicrobial Spectrum and Efficacy

Several studies have reported the minimum inhibitory concentration (MIC) values of various chlorophenylguanidine derivatives against a range of pathogens.

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | S. aureus | 0.5 | [5] |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | E. coli | 1 | [5] |

| Dichlorobenzyl derivative | S. aureus | 0.5 | [4] |

| Dichlorobenzyl derivative | E. coli | 4 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a chlorophenylguanidine derivative.

Materials:

-

Test compound (chlorophenylguanidine derivative)

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the chlorophenylguanidine derivative in a suitable solvent (e.g., DMSO) to a known concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Chlorophenylguanidine derivatives have emerged as a promising class of compounds with potential anticancer properties. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.

Mechanism of Action

The anticancer effects of chlorophenylguanidine derivatives are attributed to their ability to interfere with critical cellular processes, including:

-

Inhibition of Kinase Signaling Pathways: Several studies suggest that guanidinium-based compounds can act as kinase inhibitors.[6] The MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.[7][8] Chlorophenylguanidine derivatives may exert their anticancer effects by inhibiting key kinases within these pathways, such as RAF, MEK, ERK, PI3K, and Akt.[6][7][8]

-

Induction of Apoptosis: By disrupting essential signaling pathways, these compounds can trigger programmed cell death, or apoptosis, in cancer cells.

-

Cell Cycle Arrest: Some derivatives may cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.

Caption: Proposed inhibition of MAPK and PI3K/Akt pathways by chlorophenylguanidine derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of chlorophenylguanidine derivatives is influenced by their structural features:

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. For instance, in a series of pyridyl cyanoguanidines, a 4-chlorophenoxy group was found to be optimal for cytotoxic activity.[9]

-

Linker Length: In some series, the length of the alkyl chain connecting the chlorophenyl ring to the guanidine moiety affects potency.

-

Guanidine Substitution: Modifications to the guanidine group itself can impact the compound's ability to interact with its target kinases.

Anticancer Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer potency of a compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine (CHS 828) | Various | Varies | [9] |

| n-heptyl-containing biguanide derivative (10c) | A549 (Lung) | 2.21 | [10] |

| n-heptyl-containing biguanide derivative (10c) | HCT116 (Colon) | 3.56 | [10] |

| n-heptyl-containing biguanide derivative (10c) | MCF-7 (Breast) | 4.32 | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (chlorophenylguanidine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chlorophenylguanidine derivative for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Cardiovascular and Neurological Activities

Beyond their antimicrobial and anticancer properties, some chlorophenylguanidine derivatives have been investigated for their effects on the cardiovascular and nervous systems.

Cardiovascular Effects

Certain aromatic guanidines, including those with chloro-substitutions, have been shown to exert cardiovascular effects. The primary effect observed is often vasoconstriction, which is thought to be mediated, at least in part, through a direct alpha-adrenergic mechanism.[11] Phenylguanidines substituted at the 3 and 4 positions with chloro groups are among the more potent members in this regard.[11]

Neurological Effects

Some guanidine derivatives have been explored for their neurological activities. For example, N-(3-chlorophenyl)guanidine (MD-354) has been identified as a 5-HT3 receptor agonist, suggesting a potential role in modulating serotonergic neurotransmission.[12]

Conclusion

Chlorophenylguanidine derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as antimicrobial and anticancer agents, coupled with their potential to modulate cardiovascular and neurological functions, underscores their importance in modern drug discovery. The straightforward synthesis, coupled with the tunable nature of their structure-activity relationships, provides a fertile ground for the development of novel therapeutic agents. Further research into the specific molecular targets and mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective drug candidates with improved therapeutic profiles.

References

- 1. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]